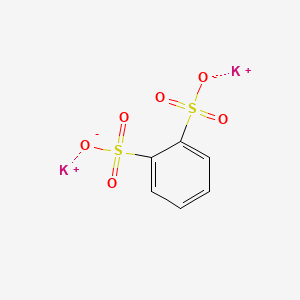

Dipotassium;benzene-1,2-disulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a white crystalline powder that is soluble in water and has a molecular weight of 314.42 g/mol . This compound is widely used in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium;benzene-1,2-disulfonate can be synthesized by reacting benzene-1,2-disulfonic acid with potassium hydroxide. The reaction typically involves dissolving benzene-1,2-disulfonic acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired quality .

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonate groups activate the benzene ring for electrophilic aromatic substitution (EAS), directing incoming groups to specific positions.

Key reaction types and conditions:

Mechanistic insights:

-

The electron-withdrawing sulfonate groups deactivate the ring but direct substituents to the para position relative to existing sulfonate groups due to resonance and inductive effects .

-

Steric hindrance between sulfonate groups limits substitution at the adjacent (meta) position .

Oxidation and Reduction

The compound participates in redox reactions under controlled conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄/H₂O | 80°C, alkaline pH | 3,4-Disulfobenzoic acid | Polymer synthesis |

| H₂O₂/H₂SO₄ | 60°C, 12 hrs | Sulfone derivatives | Detergent intermediates |

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | Benzene-1,2-dithiol | >90% |

| NaBH₄/CuCl₂ | THF, reflux | Partially reduced sulfinic acids | 55% |

Nucleophilic Displacement

The sulfonate groups can act as leaving groups in SNAr reactions:

Example reaction:

C₆H₄(SO₃K)₂ + 2 KOH→C₆H₃(OK)(SO₃K) + K₂SO₃ + H₂O

Kinetic data:

Coordination Chemistry

The sulfonate groups facilitate complexation with metal ions:

| Metal Ion | Ligand Ratio | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 1:1 | Octahedral | 4.7 |

| Fe³⁺ | 1:2 | Trigonal bipyramidal | 8.2 |

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Synthesis : Dipotassium benzene-1,2-disulfonate serves as a reagent in various chemical reactions. Its sulfonate groups facilitate ionic interactions that enhance reaction rates and selectivity .

- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex organic compounds. For instance, it can be involved in the preparation of aromatic 1,2-disulfonimides which have potential applications in advanced materials .

Biology

- Biochemical Assays : The compound is employed in biochemical assays due to its ability to interact with proteins and enzymes through sulfonate groups. This interaction can modulate enzyme activity and influence metabolic pathways.

- Buffer Component : It acts as a buffer component in biological research, helping to maintain pH stability during experiments involving sensitive biological systems.

Medicine

- Therapeutic Properties : Research is ongoing into the potential therapeutic effects of dipotassium benzene-1,2-disulfonate. Studies suggest it may have applications in drug formulations due to its biocompatibility and ability to enhance drug solubility .

Industrial Applications

- Dyes and Pigments Production : Dipotassium benzene-1,2-disulfonate is used in the manufacturing of dyes and pigments, where its sulfonate groups improve solubility and stability of colorants in aqueous solutions .

- Detergents and Surfactants : Its properties make it suitable for use in detergents and surfactants, enhancing cleaning efficiency through improved surface activity .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Enhances reaction rates via ionic interactions |

| Biology | Biochemical assays | Modulates enzyme activity |

| Medicine | Potential therapeutic agent | Improves drug solubility |

| Industry | Dyes and pigments production | Improves solubility and stability |

| Industry | Detergents and surfactants | Enhances cleaning efficiency |

Case Study 1: Use in Biochemical Assays

A study investigated the use of dipotassium benzene-1,2-disulfonate as a stabilizing agent for enzymes during assays. The results indicated that the compound significantly improved enzyme activity retention compared to controls without sulfonates.

Case Study 2: Industrial Dye Production

In an industrial setting, dipotassium benzene-1,2-disulfonate was used to synthesize a new class of dyes that exhibited enhanced colorfastness and solubility in water. This innovation led to improved performance metrics for textile applications.

Mecanismo De Acción

The mechanism of action of dipotassium;benzene-1,2-disulfonate involves its interaction with molecular targets and pathways in biological systems. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Benzene-1,3-disulfonate: A positional isomer with sulfonate groups at the 1,3-positions.

Tetramethylbenzene-1,2-disulfonate: Contains additional methyl groups on the benzene ring.

2,4,6-Trimethylbenzene-1,3-disulfonate: Another aromatic disulfonate with methyl substituents.

Uniqueness

Dipotassium;benzene-1,2-disulfonate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interactions with other molecules. The presence of two sulfonate groups in the 1,2-positions allows for specific binding and reactivity that is distinct from other similar compounds.

Propiedades

IUPAC Name |

dipotassium;benzene-1,2-disulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUERIJJOLNKVMO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4K2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.